MYOF Binding Affinity: Quantifying the Intrinsic Limitation of WJ460 vs. Optimized Analog YQ456
A primary liability of WJ460 is its relatively weak binding affinity for the MYOF C2D domain, measured with a Kd of 1.33 µM . This poor affinity is a key reason for its limited efficacy and drives the development of improved analogs. In direct comparison, the second-generation inhibitor YQ456 exhibits a 36-fold higher binding affinity for the same MYOF-C2D domain, with a reported Kd of 37 nM [1]. This stark difference quantitatively defines WJ460's role as the low-affinity baseline probe, not a potent binder.
| Evidence Dimension | Binding Affinity (Kd) for MYOF C2D Domain |
|---|---|
| Target Compound Data | 1.33 µM (1330 nM) |
| Comparator Or Baseline | YQ456 (analog): 37 nM |
| Quantified Difference | 36-fold higher affinity for YQ456 |
| Conditions | Biolayer Interferometry (BLI) assay |
Why This Matters
This data justifies the selection of WJ460 exclusively as a low-affinity reference compound, not as a potent inhibitor for applications where strong target engagement is required.
- [1] He Y, et al. YQ456: A novel myoferlin inhibitor with improved binding affinity and anti-metastatic activity. Clin Transl Med. 2021;11(2):e289. View Source
